Cas no 2416231-52-0 (Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate)

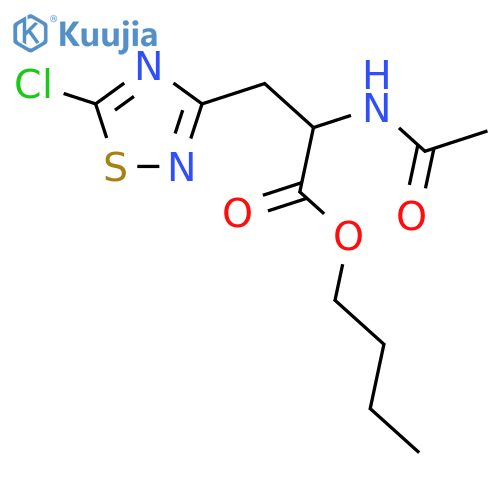

2416231-52-0 structure

商品名:Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate 化学的及び物理的性質

名前と識別子

-

- EN300-7462565

- 2416231-52-0

- butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate

- Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate

-

- インチ: 1S/C11H16ClN3O3S/c1-3-4-5-18-10(17)8(13-7(2)16)6-9-14-11(12)19-15-9/h8H,3-6H2,1-2H3,(H,13,16)

- InChIKey: UQSPVBPXYKVFFX-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC(CC(C(=O)OCCCC)NC(C)=O)=NS1

計算された属性

- せいみつぶんしりょう: 305.0600902g/mol

- どういたいしつりょう: 305.0600902g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 8

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 109Ų

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7462565-1.0g |

butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |

2416231-52-0 | 95.0% | 1.0g |

$2101.0 | 2025-03-11 | |

| 1PlusChem | 1P028XRO-250mg |

butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |

2416231-52-0 | 95% | 250mg |

$1348.00 | 2023-12-18 | |

| 1PlusChem | 1P028XRO-500mg |

butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |

2416231-52-0 | 95% | 500mg |

$2087.00 | 2023-12-18 | |

| Enamine | EN300-7462565-5.0g |

butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |

2416231-52-0 | 95.0% | 5.0g |

$6092.0 | 2025-03-11 | |

| Enamine | EN300-7462565-10.0g |

butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |

2416231-52-0 | 95.0% | 10.0g |

$9032.0 | 2025-03-11 | |

| 1PlusChem | 1P028XRO-1g |

butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |

2416231-52-0 | 95% | 1g |

$2659.00 | 2023-12-18 | |

| 1PlusChem | 1P028XRO-50mg |

butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |

2416231-52-0 | 95% | 50mg |

$753.00 | 2024-05-22 | |

| 1PlusChem | 1P028XRO-100mg |

butyl3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |

2416231-52-0 | 95% | 100mg |

$963.00 | 2024-05-22 | |

| Enamine | EN300-7462565-0.5g |

butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |

2416231-52-0 | 95.0% | 0.5g |

$1638.0 | 2025-03-11 | |

| Enamine | EN300-7462565-0.25g |

butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate |

2416231-52-0 | 95.0% | 0.25g |

$1040.0 | 2025-03-11 |

Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

2416231-52-0 (Butyl 3-(5-chloro-1,2,4-thiadiazol-3-yl)-2-acetamidopropanoate) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量